Cetrimonium Hydroxide
Description
Significance of Quaternary Ammonium (B1175870) Hydroxides in Modern Chemical Sciences
Quaternary ammonium compounds (QACs), the chemical class to which Hexadecyltrimethylammonium hydroxide (B78521) belongs, are integral to modern chemical sciences. nih.gov These compounds are characterized by a central positively charged nitrogen atom bonded to four organic groups, making them permanently charged regardless of the solution's pH. wikipedia.org This permanent charge and their structural diversity underpin their wide range of functions.
In chemical synthesis, QACs are widely employed as phase-transfer catalysts (PTCs), which facilitate reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org This capability accelerates reaction rates and improves yields for a variety of organic reactions. wikipedia.org Furthermore, their amphiphilic nature—possessing both hydrophilic and hydrophobic moieties—makes them effective surfactants, preservatives, and antistatic agents. nih.govnih.gov This surfactant property is crucial in applications ranging from cleaning products to the formulation of personal care items. nih.gov The antimicrobial and disinfectant properties of many QACs, particularly those with long alkyl chains, are also of significant importance, stemming from their ability to disrupt the cell membranes of microorganisms. wikipedia.org
Academic Context and Research Trajectories of Hexadecyltrimethylammonium Hydroxide Investigations
The academic and research focus on Hexadecyltrimethylammonium hydroxide has been predominantly centered on its application as a templating or structure-directing agent in materials science. myskinrecipes.commdpi.com Its ability to self-assemble into micelles in solution allows it to serve as a scaffold for the synthesis of highly ordered porous materials. jk-sci.com
A primary area of investigation has been its use in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs) and aluminosilicate (B74896) molecular sieves, such as MCM-41 and MCM-48. sigmaaldrich.comchemicalbook.comacs.org In these processes, the CTAOH micelles act as a template around which silica precursors polymerize. Subsequent removal of the organic template, typically through calcination, leaves behind a solid material with a regular, well-defined network of pores of a specific size. nih.gov This templating mechanism has been a cornerstone for creating materials with high surface areas and controlled porosity, which are valuable in catalysis and adsorption. acs.org
Further research has explored its utility in creating nanomaterials with specific morphologies. For instance, it has been used in the hydrothermal preparation of manganese dioxide (MnO₂) nanoflowers and in stabilizing selenium nanoparticles, where it helps control the size and shape of the resulting particles. myskinrecipes.comsigmaaldrich.comresearchgate.net It also functions as a surfactant in the synthesis of other chemical reagents, such as cetyltrimethylammonium hydroperoxide, which is used to promote phosphate (B84403) ester hydrolysis. sigmaaldrich.comchemicalbook.com Recent studies have also investigated its role in forming pseudo-gemini surfactants for applications in enhanced oil recovery. acs.orgnih.gov
Structural and Functional Underpinnings in Research Applications
The efficacy of Hexadecyltrimethylammonium hydroxide in its various research applications is directly rooted in its molecular architecture. The molecule consists of a positively charged quaternary ammonium head group, [N(CH₃)₃]⁺, attached to a long, 16-carbon alkyl chain (the hexadecyl group). sigmaaldrich.comsigmaaldrich.com This structure is fundamentally amphiphilic.
Hydrophobic Tail : The long hexadecyl chain is nonpolar and hydrophobic, meaning it repels water.
Hydrophilic Head : The trimethylammonium hydroxide head group is ionic and hydrophilic, readily interacting with water and other polar molecules. researchgate.net
This dual nature drives the molecule's behavior in aqueous solutions. Above a specific concentration known as the critical micelle concentration (cmc), the individual surfactant molecules spontaneously self-assemble into organized aggregates called micelles. researchgate.net In these structures, the hydrophobic tails cluster together in the core to minimize contact with water, while the hydrophilic heads form an outer shell that interfaces with the aqueous environment.
This self-assembly is the foundation of its function as a structure-directing agent. mdpi.comrsc.org In the synthesis of materials like MCM-41, these micelles serve as templates. Inorganic precursors (like silicate (B1173343) species) are attracted to the charged surface of the micelles and organize around them. nih.gov Once the inorganic framework is formed, the organic template can be removed, leaving behind a porous structure that is a negative replica of the micellar arrangement. nih.gov Its cationic nature also allows it to bind effectively to negatively charged surfaces, such as silica, which is a key interaction in these templating processes. myskinrecipes.comresearchgate.net
Data Tables
Table 1: Physicochemical Properties of Hexadecyltrimethylammonium Hydroxide
| Property | Value |
| CAS Number | 505-86-2 medchemexpress.com |
| Molecular Formula | C₁₉H₄₃NO medchemexpress.commyskinrecipes.com |
| Molecular Weight | 301.55 g/mol medchemexpress.commyskinrecipes.com |
| Synonyms | Cetyltrimethylammonium hydroxide, CTAOH medchemexpress.comsigmaaldrich.com |
| Appearance | Colorless to light yellow clear liquid (in solution) tcichemicals.com |
| Density | ~0.988 g/mL at 25 °C (for 10% aqueous solution) myskinrecipes.comsigmaaldrich.com |
Table 2: Key Research Applications of Hexadecyltrimethylammonium Hydroxide
| Application Area | Specific Example | Role of CTAOH | Research Finding |
| Mesoporous Material Synthesis | MCM-41 and MCM-48 molecular sieves | Structure-Directing Agent / Template | Used in the synthesis of ordered mesoporous molecular sieves via a liquid-crystal template mechanism. sigmaaldrich.comchemicalbook.com |
| Nanomaterial Preparation | Manganese Dioxide (MnO₂) Nanoflowers | Surfactant / Morphological Control | Employed in the hydrothermal preparation of hierarchical MnO₂ nanoflowers. sigmaaldrich.comchemicalbook.com |
| Nanoparticle Stabilization | Selenium (Se) Nanoparticles | Stabilizing Agent | Provides sufficient stabilization for Se nanoparticles in aqueous media, helping to control particle size. researchgate.net |
| Reagent Synthesis | Cetyltrimethylammonium hydroperoxide | Surfactant / Reactant | Used in the synthesis of a reagent for promoting phosphate ester hydrolysis. sigmaaldrich.com |
| Enhanced Oil Recovery | Pseudo-gemini surfactants | Surfactant Precursor | Reacted with acetic acid to generate a pseudo-gemini surfactant capable of achieving ultralow interfacial tension. acs.orgnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
hexadecyl(trimethyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLUBOLDZCQZEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H43NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6899-10-1 (Parent) | |
| Record name | Cetrimide [INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID40883410 | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
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Molecular Weight |
301.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505-86-2 | |
| Record name | Cetyltrimethylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-86-2 | |
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| Record name | Cetrimide [INN:BAN:JAN] | |
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| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
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| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
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| Record name | Hexadecyltrimethylammonium hydroxide | |
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| Record name | CETRIMONIUM HYDROXIDE | |
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Synthetic Methodologies and Precursor Roles of Hexadecyltrimethylammonium Hydroxide
Template-Directed Synthesis of Advanced Materials
The self-assembly of CTAH molecules into micelles is a cornerstone of template-directed synthesis. In aqueous solutions, above a certain concentration known as the critical micelle concentration, these molecules aggregate to form spherical or rod-shaped micelles. These micelles can further organize into ordered liquid-crystalline phases, such as hexagonal, cubic, or lamellar structures. These ordered arrangements of surfactant molecules serve as a scaffold around which inorganic species can hydrolyze and condense, leading to the formation of porous materials with highly regular and uniform pore structures.
Fabrication of Microporous and Mesoporous Aluminosilicate (B74896) Molecular Sieves (e.g., MCM-41, MCM-48)
One of the most significant applications of hexadecyltrimethylammonium surfactants is in the synthesis of the M41S family of mesoporous aluminosilicate molecular sieves, notably MCM-41 and MCM-48. In the synthesis of MCM-41, the hexadecyltrimethylammonium cation acts as a structure-directing agent, forming rod-like micelles that pack into a hexagonal array. Silicate (B1173343) and aluminate species from the precursor solution are attracted to the cationic head groups of the surfactant micelles and polymerize to form an inorganic framework around the micellar rods. Subsequent removal of the organic template through calcination or solvent extraction leaves behind a solid material with a regular, hexagonal arrangement of uniform cylindrical mesopores.
The synthesis of MCM-48, which possesses a cubic bicontinuous gyroid structure, also relies on the templating effect of hexadecyltrimethylammonium surfactants. The specific mesophase formed is influenced by the surfactant packing parameter, which can be tuned by adjusting synthesis conditions such as temperature, pH, and the concentrations of reactants. This parameter dictates the curvature of the surfactant-inorganic interface, thereby directing the formation of different ordered structures.
| Material | Template | Resulting Structure |
| MCM-41 | Hexadecyltrimethylammonium cations | Hexagonal array of cylindrical mesopores |
| MCM-48 | Hexadecyltrimethylammonium cations | Cubic bicontinuous gyroid structure |
Hydrothermal Preparation of Metal Oxide Nanostructures (e.g., MnO2 Nanoflowers, Transition-Metal Oxides)
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. When combined with a templating agent like CTAH, this technique allows for precise control over the morphology and dimensionality of metal oxide nanostructures. The surfactant can influence the nucleation and growth of the inorganic crystals by selectively adsorbing onto specific crystallographic faces, thereby promoting or inhibiting growth in certain directions.
For instance, CTAH has been employed in the hydrothermal synthesis of various transition-metal oxides, leading to the formation of complex architectures. In the case of zinc oxide (ZnO), the presence of cetyltrimethylammonium bromide (CTAB), a salt of the same active cation, can lead to the formation of nanorods and flower-like nanostructures. researchgate.netresearchgate.net Similarly, CTAB-assisted hydrothermal methods have been used to synthesize nanostructured titanium dioxide (TiO2) and copper oxide (CuO). rsc.orgnano-ntp.com While the synthesis of δ-MnO2 hierarchical nanoflowers has been achieved through template-free hydrothermal routes, the use of surfactants like CTAH provides an additional level of control for tailoring the morphology of other manganese oxide nanostructures. researchgate.net The surfactant's role is not only to direct the shape but also to prevent the aggregation of the newly formed nanostructures.
Control over Morphology and Pore Structure in Templated Synthesis
The morphology and pore structure of materials synthesized using CTAH as a template can be meticulously controlled by manipulating various synthesis parameters. The concentration of the surfactant is a critical factor; for example, in the synthesis of nanostructured TiO2, adjusting the CTAB concentration can tune the length of the resulting nanotubes or even change the morphology to nanosheets. rsc.org
Role in Nanoparticle Synthesis and Stabilization
Beyond its role as a structure-directing agent for porous materials, CTAH is also instrumental in the synthesis and stabilization of nanoparticles. Its presence during the chemical synthesis of nanoparticles can control their size, shape, and prevent their aggregation.
Inhibition of Nanoparticle Agglomeration During Chemical Reduction Processes
During the chemical reduction of metal salts to form nanoparticles, the newly formed particles have a high surface energy and a strong tendency to agglomerate to minimize this energy. CTAH can prevent this agglomeration by adsorbing onto the surface of the nanoparticles as they form. The surfactant molecules form a protective layer, or cap, around each nanoparticle.
This capping action provides stabilization through two primary mechanisms: electrostatic repulsion and steric hindrance. The positively charged head groups of the CTAH molecules create a net positive charge on the surface of the nanoparticles, leading to electrostatic repulsion between them. Additionally, the long hydrocarbon tails provide a steric barrier that physically prevents the nanoparticles from coming into close contact. This dual-mode of stabilization is effective in maintaining a well-dispersed colloidal solution of nanoparticles. This has been demonstrated in the synthesis of various nanoparticles, including those made of selenium and silver. nih.govresearchgate.net For example, during the synthesis of silver nanoparticles via chemical reduction, CTAH acts as a stabilizing agent, preventing the aggregation of the newly formed particles. nih.govpsu.edu
Development of Surfactant-Modified Nanocomposites for Catalytic Systems
The ability of CTAH to stabilize nanoparticles and modify surfaces makes it a valuable component in the development of nanocomposites for catalytic applications. By incorporating CTAH-stabilized nanoparticles into a matrix or onto a support material, it is possible to create highly active and stable catalysts. The surfactant can influence the dispersion of the active catalytic nanoparticles, preventing their sintering and deactivation during catalytic reactions.
For instance, surfactant-capped silver nanoparticles have shown superior catalytic properties in the reduction of organic dyes compared to bare nanoparticles. researchgate.net Furthermore, CTAH can be used to modify the surface of support materials like clays (B1170129) and zeolites, enhancing their ability to interact with and support catalytic metal nanoparticles. mdpi.commdpi.com The development of these surfactant-modified nanocomposites opens up possibilities for designing advanced catalytic systems with improved efficiency, selectivity, and durability for a wide range of chemical transformations. nih.govcutm.ac.in
Precursor in the Synthesis of Specialized Reagents (e.g., Cetyltrimethylammonium Hydroperoxide for Phosphate (B84403) Ester Hydrolysis)
Hexadecyltrimethylammonium hydroxide (B78521), also known as cetyltrimethylammonium hydroxide (CTAOH), serves as a key precursor in the synthesis of specialized reagents tailored for specific chemical transformations. sigmaaldrich.com A notable example is its use in the preparation of cetyltrimethylammonium hydroperoxide (CTAOOH), a highly efficient reagent for promoting the hydrolysis of organophosphorus esters. rsc.org
The synthesis of cetyltrimethylammonium hydroperoxide is a straightforward acid-base reaction achieved by mixing aqueous solutions of hexadecyltrimethylammonium hydroxide and hydrogen peroxide. rsc.org The high basicity of CTAOH facilitates the deprotonation of hydrogen peroxide, leading to the formation of the hydroperoxide anion (HO₂⁻) associated with the cetyltrimethylammonium cation.
The resulting CTAOOH solutions are relatively stable and demonstrate significant efficacy in cleaving phosphate ester bonds, such as those in paraoxon (B1678428) (diethyl p-nitrophenyl phosphate). rsc.org The enhanced reactivity of this specialized reagent stems from a synergistic combination of two factors: the nucleophilicity of the hydroperoxide ion and the catalytic effect of the micellar structure.
Firstly, the hydroperoxide ion is an "α-effect" nucleophile, meaning its reactivity is significantly greater than what would be predicted from its basicity alone. It is a more potent nucleophile than the hydroxide ion (OH⁻) for attacking the electrophilic phosphorus center in phosphate esters. rsc.org Secondly, the long alkyl chain of the cetyltrimethylammonium cation causes the reagent to form micelles in aqueous solutions. These micelles concentrate both the hydroperoxide nucleophile and the phosphate ester substrate within their structure, effectively increasing the local concentration of reactants and catalyzing the hydrolysis reaction. rsc.org
The efficiency of paraoxon hydrolysis is dependent on the concentration of hydrogen peroxide used in the preparation of the CTAOOH reagent. Research has shown that the first-order rate constant for hydrolysis increases with the concentration of hydrogen peroxide until the equilibrium of the synthesis reaction shifts completely toward the formation of cetyltrimethylammonium hydroperoxide. rsc.org
| Reagent | Substrate | Key Reactive Species | Catalytic System | Primary Application |
|---|---|---|---|---|
| Cetyltrimethylammonium Hydroperoxide (CTAOOH) | Paraoxon (Diethyl p-nitrophenyl phosphate) | Hydroperoxide ion (HO₂⁻) | Micellar Catalysis | Hydrolysis of Phosphate Esters |
Catalytic Applications and Mechanistic Investigations
Phase Transfer Catalysis (PTC) Mediated by Hexadecyltrimethylammonium Hydroxide (B78521)
Hexadecyltrimethylammonium hydroxide, a quaternary ammonium (B1175870) salt, serves as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in separate immiscible phases, such as an aqueous and an organic phase. researchgate.netresearchgate.netias.ac.in The catalyst transports one reactant across the phase boundary, enabling it to react with the other. ias.ac.in This methodology is widely applied in organic synthesis. researchgate.netresearchgate.net
The core function of Hexadecyltrimethylammonium hydroxide in phase transfer catalysis is to accelerate reaction rates by overcoming the mutual insolubility of reactants. researchgate.netias.ac.in In a typical liquid-liquid PTC system, an aqueous phase might contain a nucleophile, while an organic phase contains the substrate. mdpi.com The lipophilic cation of the catalyst pairs with the anion of the reactant in the aqueous phase, forming an ion pair. This ion pair possesses sufficient lipophilicity to migrate across the interface into the organic phase, where the reaction with the substrate occurs. researchgate.netmdpi.com The catalyst cation then returns to the aqueous phase to repeat the cycle. ias.ac.in
The efficiency of this process is influenced by several factors, including the structure of the catalyst, the nature of the reactants, and the reaction conditions. The long hexadecyl chain of the catalyst enhances its solubility in the organic phase, which is a critical factor for its effectiveness. nih.gov The kinetics of PTC reactions are complex, involving equilibria and mass-transfer steps in addition to the intrinsic reaction rate. ias.ac.in Understanding these kinetics is crucial for optimizing reaction conditions and catalyst performance. researchgate.net
Hexadecyltrimethylammonium hydroxide has proven effective in catalyzing a variety of organic reactions. Two notable examples are the Pfitzinger reaction and the decarbethoxylation of β-keto esters.
Pfitzinger Reaction: This reaction involves the synthesis of substituted quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. researchgate.netwikipedia.org Traditionally, strong bases like sodium hydroxide or potassium hydroxide are used. rsc.org However, Hexadecyltrimethylammonium hydroxide has been demonstrated as an efficient surfactant catalyst for this transformation. researchgate.netrsc.org Its surfactant nature enhances the solubility of the reactants in the aqueous medium, thereby increasing the interaction between the catalyst and the substrate. rsc.org This leads to an increased reaction rate. rsc.org The reaction mechanism involves the basic hydrolysis of isatin to isatoic acid, which is a key step initiated by the hydroxide ion. wikipedia.orgrsc.org
Decarbethoxylation of β-Keto Esters: The removal of an ester group from a β-keto ester is a common transformation in organic synthesis. nih.gov Phase-transfer catalysis offers a mild and efficient method for this process. While specific studies detailing the use of Hexadecyltrimethylammonium hydroxide for decarbethoxylation are not prevalent in the provided search results, the general principles of PTC apply. The hydroxide ion, transferred into the organic phase by the catalyst, can initiate the hydrolysis of the ester. Subsequent acidification and heating lead to the decarboxylation of the resulting β-keto acid. sciencemadness.org The use of PTC in the alkylation of β-keto esters is also well-established, where the catalyst facilitates the deprotonation of the β-keto ester by a base to form an enolate, which then undergoes alkylation. sciencemadness.org
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological or chemical activity. nih.govexcli.de In the context of phase transfer catalysis, QSAR can be a powerful tool to understand how the structure of the catalyst, such as Hexadecyltrimethylammonium hydroxide, influences its catalytic efficiency. nih.gov
QSAR models in PTC aim to establish a mathematical relationship between the structural features of the catalyst (descriptors) and its observed activity (e.g., reaction rate constant). nih.gov Descriptors can include parameters related to the catalyst's lipophilicity, steric properties, and the accessibility of the quaternary ammonium ion. nih.gov For hydroxide-initiated PTC reactions, developing robust QSAR models has been challenging. nih.gov However, such models are valuable for designing more efficient catalysts by predicting their activity before synthesis. illinois.edu The application of QSAR can provide insights into the reaction mechanism by identifying the key structural features of the catalyst that govern its performance. nih.gov
Micellar Catalysis and Reaction Environments
In aqueous solutions, surfactant molecules like Hexadecyltrimethylammonium hydroxide, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into spherical aggregates called micelles. rsc.org These micelles have a hydrophobic core and a hydrophilic surface, creating unique microenvironments that can significantly influence chemical reactions. nih.gov
The presence of micelles can alter reaction rates and selectivity in several ways. unimib.itnih.gov The hydrophobic core of the micelle can solubilize nonpolar reactants in an aqueous medium, leading to a high local concentration of reactants and accelerating the reaction rate. nih.govnih.gov This phenomenon is often referred to as the "concentration effect."
Furthermore, the interface between the hydrophobic core and the aqueous bulk, known as the Stern layer, can also play a crucial role. unimib.it For reactions involving charged species, the charged head groups of the surfactant can attract or repel reactants, thereby catalyzing or inhibiting the reaction. nih.govresearchgate.net For instance, the positively charged head groups of Hexadecyltrimethylammonium hydroxide can stabilize anionic transition states, thus accelerating the reaction. nih.gov
Micellar environments can also enhance the selectivity of a reaction by providing a constrained environment that favors the formation of one product over others. unimib.it The orientation of reactants within the micelle can be controlled, leading to regioselective or stereoselective outcomes that may not be achievable in a homogeneous solution. unimib.it The modulation of reaction rates and selectivity by micelles is a complex interplay of hydrophobic, electrostatic, and steric interactions. nih.govunimib.it
Catalytic Activity in Phosphate (B84403) Triester Hydrolysis via Micelles
Micelles formed from hexadecyltrimethylammonium hydroxide show remarkable catalytic activity in the hydrolysis of phosphate triesters. These reactions are significantly accelerated in the presence of these cationic micelles. For instance, studies on the hydrolysis of compounds like 4-nitrophenyl diphenyl phosphate and diethyl 4-nitrophenyl phosphate (paraoxon) have been conducted in buffer solutions of hexadecyltrimethylammonium anti-pyruvaldehyde 1-oximate (C16TAOx), which is prepared by mixing hexadecyltrimethylammonium hydroxide with anti-pyruvaldehyde 1-oxime. This preparation method is advantageous as it avoids the inhibitory effects often observed with the counterions of conventional cationic surfactants.
The catalytic effect is potent, with the half-life of the persistent insecticide paraoxon (B1678428) being reduced to as low as two minutes at a C16TAOx concentration of 10⁻² M. au.dkresearchgate.net The acceleration is attributed to the concentration of both the phosphate ester substrate and the nucleophile within the micellar pseudophase. The positively charged micellar surface attracts the nucleophilic hydroxide ions and incorporates the hydrophobic ester, leading to a high effective concentration and a favorable environment for the hydrolysis reaction.
Regioselective Dimerization Processes in Micellar Solutions
The organized environment of hexadecyltrimethylammonium hydroxide micelles can be harnessed to control the regioselectivity of chemical reactions. A notable example is the regioselective dimerization of ferulic acid using a biomimetic peroxidase-H₂O₂ system. au.dk In this process, the ferulic acid molecules attach to the micelles, and their orientation within this constrained environment directs the outcome of the dimerization reaction. au.dk
The use of hexadecyltrimethylammonium hydroxide as the surfactant leads to the formation of specific regioisomeric dehydrodimers. The micellar structure influences how the ferulic acid radicals, generated by the peroxidase system, encounter each other, favoring the formation of certain isomers over others. This method provides a novel synthetic route to these dimers and offers insights into how the regiospecificity of such reactions might be controlled in biological systems, like the cross-linking of plant cell walls. au.dk
The product distribution is highly dependent on the nature of the surfactant used, highlighting the directing role of the micellar interface. When hexadecyltrimethylammonium hydroxide is used, a distinct set of products is obtained in significant yields. au.dk
Table 1: Product Yields in the Regioselective Dimerization of Ferulic Acid Catalyzed by Hexadecyltrimethylammonium Hydroxide Micelles Data sourced from Larsen, E., et al. (2001). au.dk
| Product Name | Yield (%) |
| trans-4-(4-hydroxy-3-methoxybenzylidene)-2-(4-hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 25% |
| (E,E)-4,4'-dihydroxy-5,5'-dimethoxy-3,3'-bicinnamic acid | 21% |
| trans-5-[(E)-2-carboxyvinyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid | 14% |
Investigation of Micellar Head Group Neutralization Effects on Reaction Mechanisms
The catalytic properties of hexadecyltrimethylammonium micelles are profoundly influenced by the counterions associated with the positively charged quaternary ammonium head groups. In the case of hexadecyltrimethylammonium hydroxide, the hydroxide ion (OH⁻) plays a dual role: it acts as a counterion that neutralizes the charge of the head group, and it can also function as a nucleophile or base in chemical reactions.
The binding of counterions to the micellar surface screens the electrostatic repulsion between the ionic head groups, which stabilizes the micelle and can influence its size, shape, and aggregation number. researchgate.net The hydroxide ion, being a small and highly basic anion, is expected to be strongly associated with the cationic head groups at the micelle-water interface, known as the Stern layer. This association effectively neutralizes the positive charge on the micellar surface.
This charge neutralization has significant mechanistic implications. By creating a high local concentration of hydroxide ions at the interface where a hydrophobic substrate is also likely to be located, the micelle dramatically increases the rate of base-catalyzed or nucleophilic reactions, such as ester hydrolysis. The micelle essentially functions as a nanoreactor that brings the reactants together in a favorable orientation. The neutralization of the head groups reduces the electrostatic repulsion that a negatively charged nucleophile (like OH⁻) would otherwise experience when approaching the positively charged micelle, further enhancing the reaction rate. The degree of this neutralization and the resulting surface potential of the micelle are critical factors that modulate its catalytic efficiency.
Electrocatalytic Activity Enhancement
Promotion of the Oxygen Evolution Reaction (OER) Rate in Alkaline Electrolytes
The Oxygen Evolution Reaction (OER) is a critical process in renewable energy technologies like water splitting and metal-air batteries, but it often suffers from slow kinetics. Introducing hexadecyltrimethylammonium hydroxide into an alkaline electrolyte has been shown to be a unique and effective strategy for improving the OER rate. acs.org
The presence of hexadecyltrimethylammonium cations (CTA⁺) in the electrolyte significantly boosts the performance of various electrocatalysts. For example, on Fe₁-yNiyS₂@Fe₁-xNixOOH microplatelets, the addition of CTA⁺ to a 1.0 M KOH electrolyte leads to a marked decrease in the overpotential required to achieve a current density of 100 mA cm⁻². This enhancement is observed across different types of electrocatalysts, indicating a general promotional effect. acs.org
Table 2: OER Performance Enhancement with Hexadecyltrimethylammonium Hydroxide Data sourced from Tan, Y., et al. (2020). acs.org
| Electrocatalyst | Electrolyte | Overpotential @ 100 mA cm⁻² (mV) |
| Fe₁-yNiyS₂@Fe₁-xNixOOH on Ni foam | 1.0 M KOH | 324 |
| Fe₁-yNiyS₂@Fe₁-xNixOOH on Ni foam | 1.0 M KOH + 0.5 mM CTA⁺ | 285 |
| Commercial RuO₂ on Ni foam | 1.0 M KOH | 306 |
| Commercial RuO₂ on Ni foam | 1.0 M KOH + 0.5 mM CTA⁺ | 281 |
Supramolecular Chemistry and Self Assembly Research
Micellization Behavior and Thermodynamics
The formation of micelles by Hexadecyltrimethylammonium hydroxide (B78521) is a key area of research, with a focus on understanding the critical micelle concentration (CMC), the degree of micellar ionization, and the thermodynamic parameters that govern this process.
The critical micelle concentration is the concentration at which surfactant molecules begin to aggregate into micelles. This value is significantly influenced by the nature of the counterion associated with the Hexadecyltrimethylammonium cation. While direct data for the hydroxide counterion is less common, extensive research on related halides like bromide (Br⁻) and chloride (Cl⁻) provides valuable insights. The binding affinity of the counterion to the micelle surface plays a crucial role; stronger binding leads to more effective screening of the electrostatic repulsion between the cationic headgroups, thus lowering the CMC. researchgate.net For instance, the CMC of Hexadecyltrimethylammonium bromide is lower than that of the chloride salt due to the greater binding affinity of bromide ions. researchgate.net
The degree of micellar ionization (α), which represents the fraction of counterions that are not bound to the micelle, is another important parameter. This value is also dependent on the counterion. Studies on Hexadecyltrimethylammonium and Tetradecyltrimethylammonium micelles with different counterions have been conducted to understand these relationships. acs.org
Table 1: Critical Micelle Concentration (CMC) of Hexadecyltrimethylammonium Salts with Different Counterions
| Counterion | CMC (mM) |
|---|---|
| Bromide (Br⁻) | 0.9 |
Note: Data is for Hexadecyltrimethylammonium bromide and chloride as reported in the literature. researchgate.net The CMC for the hydroxide form would be influenced by the specific binding characteristics of the OH⁻ ion.
The thermodynamics of micellization provide insight into the spontaneity and driving forces of this self-assembly process. The standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization are key parameters. In mixed solvent systems, these parameters can be significantly altered. For the closely related Hexadecyltrimethylammonium bromide (CTAB), studies in propylene (B89431) glycol-water mixtures have shown that the micellization process is spontaneous, as indicated by a negative ΔG°mic. researchgate.net The process is also typically exothermic, with a negative ΔH°mic. researchgate.net The entropy change, ΔS°mic, is often positive and is a major driving force for micellization, stemming from the hydrophobic effect and the release of structured water molecules from around the hydrocarbon tails of the surfactant monomers. wikipedia.org
Table 2: Thermodynamic Parameters of Micellization for Hexadecyltrimethylammonium Bromide in a Propylene Glycol-Water Mixture (30% v/v) at 298.2 K
| Thermodynamic Parameter | Value |
|---|---|
| ΔG°mic (kJ/mol) | Negative (spontaneous) |
| ΔH°mic (kJ/mol) | Negative (exothermic) |
Source: Adapted from research on the thermodynamics of micellization of Hexadecyltrimethylammonium bromide in propylene glycol-water mixtures. researchgate.net
The composition of the solvent and the temperature have a profound impact on the micellar properties of Hexadecyltrimethylammonium hydroxide. The addition of organic cosolvents, such as alcohols or glycols, to an aqueous solution generally leads to an increase in the CMC. acs.org This is because the cosolvent increases the solubility of the surfactant monomers in the bulk solution, making micelle formation less favorable.
Temperature also plays a complex role. For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. researchgate.net This behavior is a result of the interplay between the temperature-dependent changes in the hydrophobic effect and the hydration of the surfactant headgroups. The degree of micelle ionization has been observed to increase with increasing temperature. researchgate.net
Formation and Characterization of Micelle Complexes
Micelles of Hexadecyltrimethylammonium hydroxide can act as hosts to form complexes with various guest molecules. A notable example is the formation of inclusion complexes with cyclodextrins. researchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic tail of the surfactant can be encapsulated within the cyclodextrin (B1172386) cavity, leading to the formation of a host-guest complex. This complexation can alter the self-assembly behavior of the surfactant, for instance, by increasing its CMC.
The interaction of these cationic micelles with polymers, particularly anionic polymers, can lead to the formation of polymer-surfactant complexes. These interactions are driven by both electrostatic attraction between the positively charged micelle surface and the negatively charged polymer, and hydrophobic interactions. The formation of such complexes can be characterized by techniques such as conductivity measurements, which can detect changes in the mobility of the charged species upon complexation.
Design and Assembly of Supramolecular Polymers
The principles of self-assembly that govern micelle formation can be extended to the design of more complex, higher-order structures known as supramolecular polymers. nih.gov These are polymeric chains where the monomer units are held together by non-covalent interactions. Quaternary ammonium (B1175870) surfactants, such as Hexadecyltrimethylammonium hydroxide, are valuable building blocks in this field due to their well-defined self-assembly and the cationic nature of their headgroups.
A key non-covalent interaction that can be exploited in the design of supramolecular polymers is the cation-π interaction. wikipedia.org This is an attractive force between a cation and the electron-rich face of an aromatic π-system. wikipedia.orgnih.gov The quaternary ammonium headgroup of Hexadecyltrimethylammonium hydroxide can participate in such interactions with aromatic molecules. researchgate.net
In the context of supramolecular polymer design, this interaction can be used to link monomer units. For example, a system could be designed where Hexadecyltrimethylammonium hydroxide micelles interact with aromatic guest molecules that are bifunctional, allowing them to bridge multiple micelles and form a polymer-like chain. The strength of the cation-π interaction is influenced by the nature of both the cation and the aromatic system. nih.gov The geometry of the interaction is also crucial, with the cation typically situated above the center of the aromatic ring. wikipedia.org The investigation of these interactions is fundamental to the rational design of novel supramolecular materials with tailored properties.
Responsive Properties of Supramolecular Assemblies
Supramolecular assemblies formed by hexadecyltrimethylammonium hydroxide are not static entities. Their structure, morphology, and macroscopic properties can be dynamically and often reversibly controlled by external stimuli. This responsiveness is a hallmark of "smart" materials and arises from the delicate balance of non-covalent interactions—hydrophobic, electrostatic, and van der Waals forces—that govern the self-assembly process. Perturbations in the surrounding environment can shift this balance, triggering significant transformations in the aggregates. Key stimuli include temperature, pH, and the introduction of specific ions or photo-responsive molecules.
Temperature-Induced Transitions
Temperature is a fundamental parameter that influences the hydrophobic effect and the hydration of surfactant headgroups, thereby affecting the preferred curvature of the assembly. For hexadecyltrimethylammonium-based systems, increasing the temperature can induce transitions from vesicles to micelles or, less commonly, from micelles to vesicles.
In systems containing the salt-free catanionic surfactant hexadecyltrimethylammonium octylsulfonate, stable vesicles form in a two-phase region at lower temperatures. As the temperature is increased, a transition to a single solution phase containing elongated micelles occurs. nih.gov This unusual vesicle-to-micelle transition is driven by an increase in the surface charge density of the aggregates. With rising temperature, the solubility of the octylsulfonate ion increases more than that of the hexadecyltrimethylammonium ion, leading to a higher ratio of free sulfonate ions and thus increased electrostatic repulsion between headgroups, which favors the higher curvature of micelles over the lower curvature of bilayers. nih.gov
Conversely, heating-induced micelle-to-vesicle transitions (MVT) have been observed in mixed cationic-anionic surfactant systems. pku.edu.cn While less common, these transitions can be triggered by temperature-induced variations in electrostatic interactions, hydrogen bonding at the headgroups, and hydrophobic interactions between the hydrocarbon chains. semanticscholar.org The transition temperature can be precisely controlled by adjusting the surfactant concentration or the molar ratio of components in the system. semanticscholar.org This process is often accompanied by a noticeable increase in the turbidity of the solution as larger vesicular structures form. semanticscholar.org
| Surfactant System | Initial Morphology (Lower Temp.) | Final Morphology (Higher Temp.) | Transition Temperature Range | Driving Factor |
|---|---|---|---|---|
| Hexadecyltrimethylammonium octylsulfonate (TASo) | Vesicles | Elongated Micelles | Concentration Dependent | Increased headgroup repulsion nih.gov |
| Pseudogemini Surfactant (DA14/MA) | Micelles | Vesicles | 32°C to 43°C | Changes in hydration & molecular interactions semanticscholar.org |
pH-Responsive Systems
The morphology and viscoelasticity of hexadecyltrimethylammonium assemblies can be effectively controlled by pH, typically through the incorporation of pH-sensitive additives like aromatic acids. The hydroxide counterion in hexadecyltrimethylammonium hydroxide establishes an inherently basic environment, which is a crucial starting point for such responsive systems. By adding an acid or base to alter the pH, the ionization state of the additive molecule changes, which in turn modifies its interaction with the cationic surfactant assembly.
For instance, in mixtures of cetyltrimethylammonium bromide (CTAB), a close analogue of hexadecyltrimethylammonium hydroxide, and potassium phthalic acid (PPA), the system can be switched between a highly viscoelastic fluid and a water-like solution within a narrow pH range. rsc.org At a low pH, the phthalic acid is partially protonated and can effectively screen the electrostatic repulsion between the cationic headgroups, promoting the growth of long, entangled wormlike micelles that create a viscoelastic gel. As the pH is increased, the phthalic acid becomes fully deprotonated, increasing electrostatic repulsion and causing the wormlike micelles to break down into smaller, spherical micelles, resulting in a dramatic drop in viscosity. rsc.org
This principle allows for precise control over the rheological properties of the solution. In a system composed of N-erucamidopropyl-N,N-dimethylamine (UC22AMPM) and PPA, viscosity was shown to increase continuously as the pH was raised from 2.01 to 6.19, reaching a peak of 1.4 x 10⁶ mPa·s. A further increase in pH to 7.32 caused a rapid decline in viscosity to just 1.7 mPa·s. rsc.org
| System | pH Range | Observed Morphology | Zero-Shear Viscosity (η₀) | Mechanism |
|---|---|---|---|---|
| UC22AMPM / PPA | 2.01 → 6.19 | Wormlike Micelles | Increases to 1.4 x 10⁶ mPa·s | Enhanced micellar growth due to charge screening rsc.org |
| 6.19 → 7.32 | Short Micelles/Precipitate | Decreases to 1.7 mPa·s | Micellar breakdown from increased repulsion rsc.org | |
| CTAB / Anthranilic Acid | Low pH | Spherical Micelles | Low | Repulsion between cationic headgroups mdpi.com |
| High pH | Wormlike Micelles | High | Electrostatic binding of deprotonated acid minimizes headgroup area mdpi.com |
Responsiveness to Other Stimuli: Light and CO₂
The responsiveness of hexadecyltrimethylammonium assemblies can be extended to other stimuli, such as light and carbon dioxide, by incorporating specific functional molecules.
Light-Responsive Assemblies: By introducing a photosensitive molecule, such as azobenzene (B91143), into the surfactant assembly, the system's properties can be controlled with light. Azobenzene undergoes a reversible isomerization from a linear trans state to a bent cis state upon irradiation with UV light (~360 nm). nih.gov This change in molecular geometry can disrupt the packing of the surfactant molecules, leading to a phase transition. For example, a hydrogel formed by self-assembled fibers can be destroyed upon UV irradiation as the trans-to-cis isomerization breaks up the ordered structure. nih.gov The process is often reversible; irradiation with visible light or thermal relaxation can return the azobenzene to its trans state, allowing the assembly to reform. nih.govnih.gov This offers a non-invasive method for spatiotemporal control over the material's properties. nih.gov
CO₂-Responsive Systems: Carbon dioxide can act as a reversible pH trigger in aqueous solutions. Bubbling CO₂ through a solution containing certain surfactants, such as those with tertiary amine headgroups, leads to the in-situ formation of bicarbonate and the protonation of the amine, turning a neutral molecule into a cationic surfactant. nih.gov This change can induce the self-assembly into wormlike micelles, causing a massive increase in viscosity. nih.govresearchgate.net The process is reversible; purging the system with an inert gas like nitrogen or air removes the CO₂, the pH rises, and the surfactant returns to its neutral state, leading to the disassembly of the micelles and a return to a low-viscosity fluid. researchgate.net This provides a green and easily accessible trigger for controlling assembly and rheology.
Environmental Remediation Applications
Advanced Sorption and Adsorption Processes
The modification of clays (B1170129) and zeolites with HDTMA cations transforms these naturally hydrophilic materials into effective sorbents for both organic and anionic pollutants. This surface modification is a cornerstone of their application in environmental remediation.
The development of HDTMA-modified sorbents involves the treatment of natural minerals like clays (e.g., bentonite (B74815), montmorillonite (B579905), kaolinite) and zeolites (e.g., clinoptilolite) with HDTMA salts. ntua.grresearchgate.netfao.org The negatively charged surfaces of these aluminosilicate (B74896) minerals readily attract the positively charged quaternary ammonium (B1175870) head of the HDTMA cation. capes.gov.brgeoscienceworld.org
The sorption of HDTMA onto the mineral surface occurs through two primary mechanisms: cation exchange and hydrophobic interactions. capes.gov.brgeoscienceworld.org At concentrations below the mineral's cation exchange capacity (CEC), HDTMA cations are primarily adsorbed through ion exchange, replacing the naturally occurring inorganic cations (like Na⁺, K⁺, Ca²⁺) on the mineral surface. geoscienceworld.orgresearchgate.net This initial layer neutralizes the surface charge.
Once the CEC is exceeded, a second layer of HDTMA is adsorbed through hydrophobic interactions between the long hexadecyl chains of the newly arriving HDTMA molecules and those already on the surface. capes.gov.brresearchgate.net This results in the formation of a surfactant bilayer, or admicelles, on the mineral surface, which reverses the surface charge from negative to positive and creates a hydrophobic, organic-rich phase. researchgate.netresearchgate.net This dual-property surface is then capable of adsorbing non-polar organic compounds via partitioning into the hydrophobic layer and anionic contaminants through anion exchange with the counter-ions (e.g., bromide) of the HDTMA in the outer layer. ntua.grcapes.gov.br
The modification significantly alters the physical properties of the minerals. For instance, X-ray diffraction analysis has shown that the intercalation of HDTMA into the interlayer spaces of smectite clays leads to an increase in the basal spacing. researchgate.netfao.org
The organophilic nature of HDTMA-modified minerals makes them highly effective for the removal of non-polar organic contaminants from water. cabidigitallibrary.org The long alkyl chains of the HDTMA create a hydrophobic environment on the mineral surface, which acts as a partitioning medium for organic molecules, effectively extracting them from the aqueous phase. researchgate.netfao.org
Studies have demonstrated the successful application of HDTMA-modified sorbents for the removal of various organic pollutants. For example, HDTMA-modified halloysite (B83129) nanotubes have been investigated for the adsorption of phenol (B47542) and its chlorinated derivatives, such as 2-chlorophenol, 4-chlorophenol, and 2,4-dichlorophenol. nih.gov The modification of halloysite with HDTMA was found to significantly enhance its adsorption capacity for these compounds compared to the unmodified mineral. nih.gov Similarly, HDTMA-modified bentonite has shown a greatly improved ability to adsorb phenol from aqueous solutions. cabidigitallibrary.orgnih.gov The kinetic studies for phenol sorption on HDTMA-bentonite indicated that the process often follows a pseudo-second-order model, reaching equilibrium within a few hours. cabidigitallibrary.org
The effectiveness of these organoclays is also evident in the removal of other hazardous organic compounds. Research on HDTMA-intercalated bentonite has shown its efficacy in adsorbing benzene, toluene, ethylbenzene, and xylene (BTEX) from aqueous solutions. fortunejournals.comfortunejournals.com The sorption of these compounds was found to be well-described by the Freundlich isotherm model. fortunejournals.com
Below is a table summarizing the adsorption capacities of various HDTMA-modified adsorbents for different organic contaminants.
| Adsorbent | Contaminant | Adsorption Findings |
| HDTMA-Modified Halloysite | Phenol, Chlorophenols | Significantly increased adsorption compared to unmodified halloysite. nih.gov |
| HDTMA-Modified Bentonite | Phenol | Greatly improved adsorption capacity; kinetics fit a pseudo-second-order model. cabidigitallibrary.org |
| HDTMA-Modified Bentonite | Benzene, Toluene, Ethylbenzene, Xylene (BTEX) | Effective removal, with equilibrium data fitting the Freundlich isotherm. fortunejournals.com |
The formation of an HDTMA bilayer on mineral surfaces not only creates a hydrophobic phase but also imparts a positive surface charge, which is crucial for the adsorption of anionic contaminants. geoscienceworld.org This positive charge allows the modified mineral to act as an anion exchanger, removing negatively charged pollutants from water. ntua.gr
HDTMA-modified clays and zeolites have been extensively studied for the removal of various anionic contaminants, including chromate (B82759) (CrO₄²⁻), arsenate (AsO₄³⁻), and nitrate (B79036) (NO₃⁻). geoscienceworld.orgmdpi.comresearchgate.net The primary mechanism for the removal of these anions is anion exchange, where the contaminant anions in the solution replace the original counter-ions (typically bromide or chloride) of the HDTMA surfactant that are associated with the positively charged surface. ntua.grgeoscienceworld.org
Research has shown that HDTMA-modified palygorskite and sepiolite (B1149698) exhibit a strong affinity for chromate and nitrate. researchgate.netgeoscienceworld.org The chromate sorption capacities for these modified clays were reported to be 42 mmol/kg for palygorskite and 34 mmol/kg for sepiolite. researchgate.netgeoscienceworld.org Studies on HDTMA-modified clinoptilolite, glauconite, and montmorillonite also demonstrated significant chromate adsorption, with the amount of chromate removed being dependent on the pH of the solution and the loading of HDTMA on the mineral. researchgate.net The highest removal rates are typically observed at lower pH values. researchgate.net
Similarly, the potential for removing arsenic has been explored, with the understanding that the positively charged surface of the modified sorbent attracts the negatively charged arsenate ions. mdpi.comuwo.ca The table below presents data on the adsorption capacities of HDTMA-modified minerals for various anionic contaminants.
| Modified Mineral | Anionic Contaminant | Adsorption Capacity/Findings |
| HDTMA-Palygorskite | Chromate (CrO₄²⁻) | 42 mmol/kg researchgate.netgeoscienceworld.org |
| HDTMA-Sepiolite | Chromate (CrO₄²⁻) | 34 mmol/kg researchgate.netgeoscienceworld.org |
| HDTMA-Clinoptilolite | Chromate (CrO₄²⁻) | 182 mmol/kg (at 2.0 CEC loading) researchgate.net |
| HDTMA-Glauconite | Chromate (CrO₄²⁻) | 240 mmol/kg (at 2.0 CEC loading) researchgate.net |
| HDTMA-Montmorillonite | Chromate (CrO₄²⁻) | 285 mmol/kg (at 2.0 CEC loading) researchgate.net |
| HDTMA-Modified Zeolite | Sulfate (B86663) (SO₄²⁻) | Maximum adsorption of 2.5 mg/g mdpi.com |
In the context of groundwater remediation, managing contaminant plumes is a significant challenge. wa.govnih.gov Contaminant plumes are areas of polluted groundwater that can extend over large distances from the source of contamination. epa.gov Strategies for managing these plumes often involve containment and treatment.
One innovative approach involves the use of permeable reactive barriers (PRBs). A PRB is an in-situ treatment zone filled with reactive material that intercepts and treats a contaminant plume as it flows through. HDTMA-modified zeolites and clays are promising materials for use in PRBs due to their ability to adsorb a wide range of contaminants. By creating a subsurface barrier of these modified minerals, it is possible to immobilize both organic and anionic pollutants, preventing their further migration.
The high adsorption capacity of HDTMA-modified sorbents allows for the effective containment and passive treatment of dissolved contaminants in groundwater. This approach can be more cost-effective and less disruptive than traditional methods like pump-and-treat systems, which require continuous energy input and above-ground infrastructure. nih.gov The stability of the sorbed HDTMA on the mineral surface is a critical factor for the long-term effectiveness of such barriers. capes.gov.brgeoscienceworld.org
Desorption Kinetics and Regeneration Studies
For the sustainable and economic application of HDTMA-modified sorbents in environmental remediation, understanding their long-term stability and the potential for regeneration is crucial. This involves studying the desorption of the HDTMA surfactant itself from the mineral surface and the regeneration of the sorbent after it has become saturated with contaminants.
The stability of the HDTMA coating on mineral surfaces is essential for the long-term performance of these sorbents in applications like PRBs. Desorption of the surfactant could lead to a loss of sorption capacity and the potential release of the surfactant into the environment.
Studies have been conducted to evaluate the desorption of HDTMA from various mineral surfaces, including zeolites and clays, under different conditions. capes.gov.brgeoscienceworld.orgresearchgate.net The results from both batch and column experiments indicate that the sorbed HDTMA is subject to slow desorption. capes.gov.brgeoscienceworld.org The rate of desorption is influenced by several factors, including the initial loading of the surfactant, the type of mineral substrate, and the flow rate of the solution. capes.gov.brgeoscienceworld.org
The desorption process has been observed to exhibit a two-stage behavior. capes.gov.brgeoscienceworld.orggeoscienceworld.org The initial, faster stage is believed to correspond to the desorption of HDTMA from the outer layer of the bilayer, which is held by weaker hydrophobic interactions. capes.gov.brgeoscienceworld.org The second, slower stage is attributed to the desorption of HDTMA from the inner layer, which is more strongly bound to the mineral surface through electrostatic forces (cation exchange). capes.gov.brgeoscienceworld.org Each stage of this desorption process can be well-described by a first-order kinetic model. capes.gov.brgeoscienceworld.orggeoscienceworld.org
The following table summarizes findings on HDTMA desorption from different minerals.
| Mineral | HDTMA Loading (% of CEC) | Desorption Findings |
| Kaolinite | 50%, 100%, 200% | Average desorption of 1.2%, 4.2%, and 7.8% respectively in batch tests. geoscienceworld.org |
| Illite | 200% | Average desorption of 1.0% in batch tests. geoscienceworld.org |
| Zeolite (14-40 mesh) | 50%, 150%, 200% | Average desorption of 0.2%, 0.6%, and 1.8% respectively in batch tests. geoscienceworld.org |
These findings suggest that while some desorption occurs, a significant portion of the HDTMA remains bound to the mineral surface, indicating good stability for long-term remediation applications.
The regeneration of spent HDTMA-modified minerals is another key aspect of their practical application. Studies have shown that these sorbents can be regenerated and reused for multiple cycles. For instance, HDTMA-modified montmorillonite saturated with phenol has been successfully regenerated using both chemical (NaOH solution) and biological (yeast) methods. acs.orgnih.gov While chemical regeneration led to a decrease in sorption capacity after several cycles, bioregeneration was able to completely restore the sorption capacity for multiple reuses. acs.orgnih.gov
Similarly, HDTMA-modified minerals saturated with chromate have been regenerated using various desorbing solutions, such as sodium chloride and potassium chloride. deswater.comresearchgate.net Bentonite, in particular, showed high stability, retaining 73% of its initial adsorption capacity after 14 consecutive adsorption/desorption cycles. deswater.comresearchgate.net The kinetic studies revealed that the desorption of chromate was faster than its adsorption. deswater.comresearchgate.net
Development of Chemical and Biological Regeneration Techniques for Contaminant-Loaded Sorbents
The long-term viability and cost-effectiveness of environmental remediation technologies utilizing sorbents modified with hexadecyltrimethylammonium hydroxide (B78521) are critically dependent on the ability to regenerate and reuse these materials after they become saturated with contaminants. Research has consequently focused on developing both chemical and biological methods to restore the sorptive capacity of these materials, aiming for high efficiency, minimal degradation of the sorbent, and environmental compatibility.
Chemical Regeneration:
Chemical regeneration typically involves the use of a regenerating solution to desorb the contaminants from the sorbent material. The choice of the regenerating agent is crucial and depends on the nature of the sorbate (B1223678) and the sorbent. For instance, in the case of hexadecyltrimethylammonium-modified montmorillonite (HMM) saturated with phenol, a sodium hydroxide (NaOH) solution has been investigated as a chemical regenerant. nih.gov The high pH of the NaOH solution facilitates the desorption of phenol from the sorbent.
However, studies have shown that chemical regeneration can have its limitations. After four cycles of sorption and regeneration with a NaOH solution, a noticeable decrease in the sorption capacity of the HMM was observed. nih.gov This reduction in efficiency suggests that the chemical regeneration process may cause some irreversible changes to the sorbent material or may not achieve complete desorption of the contaminant. Specifically, a residual amount of about 3 mg/g of phenol was found to remain in the HMMs even when the aqueous pH was maintained above 11. nih.gov The sorption efficiency of phenol on the regenerated organoclay decreased from 99.7% to 88% in the fourth cycle, with the desorption efficiency decreasing from 95.7% to 87.3%. appliedmineralogy.com Similarly, the reuse of organoclays for the removal of eosin (B541160) dye was found to be limited to four regeneration cycles, with a 20% to 30% reduction in efficiency. A more significant reduction of 35% to 50% was observed after the fifth cycle. nih.gov
Table 1: Chemical Regeneration Efficiency of Phenol-Loaded Hexadecyltrimethylammonium-Modified Montmorillonite (HMM)
| Regeneration Cycle | Sorption Efficiency (%) | Desorption Efficiency (%) |
| 1 | 99.7 | 95.7 |
| 4 | 88.0 | 87.3 |
Biological Regeneration:
Biological regeneration presents a more sustainable and potentially less-damaging alternative to chemical methods. This technique utilizes microorganisms to degrade the adsorbed organic pollutants, thereby restoring the sorbent's capacity. For phenol-loaded HMM, the yeast Pityrosporum sp. has been shown to be an effective biological regenerating agent. nih.gov A significant advantage of this method is the potential for complete restoration of the sorption capacity of the HMM, particularly for those with intermediate levels of hexadecyltrimethylammonium substitution (0.3-0.7 of the cation exchange capacity - CEC). nih.gov This suggests that bioregeneration could allow for extended cycles of reuse. nih.gov
The effectiveness of biological regeneration is influenced by the loading level of the cationic surfactant on the sorbent. Research has indicated that as the loading of hexadecyltrimethylammonium increases, the time required for complete degradation of the sorbed phenol also increases. appliedmineralogy.com For example, at a loading level of 0.3 CEC, the incubation time for complete phenol degradation was approximately 90 hours, which increased to 140 hours at a loading level of 0.7 CEC. appliedmineralogy.com This is attributed to the stronger sorption of phenol at higher surfactant loadings. Despite the longer regeneration times at higher loadings, the sorption capacities of the regenerated organoclays were found to be retained even after four regeneration cycles. appliedmineralogy.com
Table 2: Incubation Time for Complete Biological Degradation of Phenol on HMM
| Hexadecyltrimethylammonium Loading (CEC) | Incubation Time for Complete Degradation (hours) |
| 0.3 | 90 |
| 0.7 | 140 |
The development of in-situ bioremediation techniques, where contaminant immobilization on organoclays is coupled with biodegradation, is a promising approach for soil and groundwater restoration. appliedmineralogy.com In such systems, the organoclay acts as a reactive barrier, adsorbing and concentrating the organic pollutants, which are then degraded by microorganisms. appliedmineralogy.com
Advanced Characterization Techniques and Methodologies
Spectroscopic Analysis for Chemical Structure and Interaction Studies (e.g., NMR, FTIR, UV-Vis)
Spectroscopic techniques are fundamental in confirming the molecular structure of Hexadecyltrimethylammonium hydroxide (B78521) and investigating its interactions with other species.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. While spectra of pure CTAH are not widely published, data from the hexadecyltrimethylammonium (C16TMA+) cation intercalated into materials provides insight into its chemical environment. ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR studies on C16TMA+ intercalated into kenyaite, a layered silicate (B1173343), have identified the chemical shifts for the carbon atoms within the cation. cambridge.orggeoscienceworld.org The primary signal at approximately 32.7 ppm is assigned to the carbons in the middle of the alkyl chain (C₄–C₁₃), indicating a dominant trans conformation. cambridge.orggeoscienceworld.org Other signals correspond to the terminal methyl group, the other methylene (B1212753) groups along the chain, and the methyl groups attached to the nitrogen atom. cambridge.orggeoscienceworld.org ¹H NMR and ¹³C NMR have also been used to confirm the 1:1 salt formation between the CTA+ cation and the drug phenytoin. proquest.com
| Carbon Atom | Chemical Shift (ppm) | Conformation |
| C₄–C₁₃ | ~32.7 | trans (dominant) |
| C₁ | ~63.7 | |
| Cₙ (N-CH₃) | ~55.5 | |
| Shoulder | ~30 | gauche (minor) |
Table 1: Representative ¹³C NMR chemical shifts for the hexadecyltrimethylammonium (C16TMA+) cation intercalated in kenyaite. Data sourced from Kooli et al. (2018). cambridge.orggeoscienceworld.org
Fourier Transform Infrared (FTIR) Spectroscopy is employed to identify functional groups. The FTIR spectrum of the C16TMA+ cation is characterized by prominent peaks corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in its long alkyl chain. Attenuated Total Reflection (ATR)-FTIR is a common variant used for these analyses. jst.go.jp While specific spectra for pure CTAH are sparse, its use as a component in complex systems is well-documented. For instance, FTIR has been used to characterize metal-organic frameworks (MOFs) mixed with a CO₂ indicator solution containing CTAH, where new characteristic peaks appear after mixing. nih.gov The technique is also essential in mechanistic studies, such as investigating water splitting, where it can help identify reaction intermediates. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions. The Hexadecyltrimethylammonium hydroxide molecule itself does not possess significant chromophores that absorb light in the UV-visible range. Therefore, UV-Vis spectroscopy is not typically used for its direct characterization but can be employed to monitor systems where CTAH interacts with a UV-Vis active species, such as dyes or other organic molecules. researchgate.net
Colloidal and Interfacial Science Techniques (e.g., Dynamic Light Scattering (DLS), Surface Tension Measurements)
As a surfactant, the colloidal and interfacial properties of CTAH are of primary importance.
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or micelles in suspension. acs.org It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic radius. acs.org Studies on the closely related compound cetyltrimethylammonium bromide (CTAB) show that the CTA+ cation forms spherical micelles above its critical micelle concentration (CMC), which can transition to larger, non-spherical aggregates at higher concentrations. DLS studies have been used to characterize nanoparticles formed in dilute aqueous mixtures of CTAH with other compounds like myristic acid, which can produce rigid nanodiscs. iaea.org
Surface Tension Measurements are critical for characterizing surfactants, as their primary function is to reduce the surface tension of a liquid. guidechem.com The critical micelle concentration (CMC)—the concentration at which surfactant molecules begin to aggregate into micelles—is a key parameter determined from the inflection point of a surface tension versus concentration curve. researchgate.net Techniques such as the Du Noüy ring method, Wilhelmy plate method, or pendant drop analysis are used. bohrium.com Surface tension measurements have been used to study aqueous solutions containing CTAH mixed with anionic surfactants to understand their complex interfacial behavior. bohrium.comuni-regensburg.de
Electrochemical Methods for Performance Assessment (e.g., Cyclic Voltammetry, Tafel Analysis)
Electrochemical methods are used to evaluate the performance of CTAH when it is used as an additive or component in electrochemical systems, such as batteries or electrocatalytic setups.
Cyclic Voltammetry (CV) is a potentiodynamic technique where the potential of an electrode is swept linearly versus time to study electrochemical properties. scholaris.ca CV has been used to investigate the influence of CTAH as an additive in electrolytes for high-rate zinc deposition and dissolution cycling. mdpi.com In these studies, the addition of CTAH to the electrolyte was shown to alter the deposition overpotentials and reduce the charge capacity loss during cycling, indicating improved performance. mdpi.com Similarly, the electrochemical performance of lead dioxide (PbO₂) films in sulfuric acid has been investigated with CTAH as an electrolyte additive. researchgate.netresearchgate.net
| Additive | Concentration (mM) | CV Capacity Loss (%) | 1st Cycle CE Loss (%) | Cycling CE Decay Rate (% per Cycle) |
| None | 0 | 10.0 | 6.3 | 3.8 |
| HDTMAH | 5 | 2.5 | 1.8 | 1.1 |
Table 2: Comparison of zinc deposition-dissolution cycling performance indicators with and without Hexadecyltrimethylammonium hydroxide (HDTMAH) additive, derived from cyclic voltammetry and galvanostatic cycling. Data sourced from Wei et al. (2022). mdpi.com
Tafel Analysis , derived from polarization data, is used to determine kinetic parameters of an electrochemical reaction, such as the Tafel slope, which provides insight into the reaction mechanism. mdpi.compreprints.org Research has shown that incorporating CTAH into an alkaline electrolyte can significantly promote the electrocatalytic activity for the oxygen evolution reaction (OER). The presence of CTAH leads to lower Tafel slopes compared to the electrolyte alone, indicating expedited OER kinetics. mdpi.compreprints.org
Microscopic and Morphological Characterization (e.g., SEM)
Microscopy techniques are essential for visualizing the morphology of materials and surfaces where CTAH is used as a structure-directing or modifying agent.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. While imaging pure CTAH is uncommon, SEM is frequently used to characterize the morphology of materials synthesized in its presence. For example, SEM has been used to analyze the morphology of organo-kenyaite materials prepared using CTAH solutions. cambridge.orggeoscienceworld.org In electrochemistry, SEM images have revealed that the morphology of zinc deposited on copper electrodes is significantly altered when a CTAH-derived surfactant is added to the electrolyte. Without the additive, dendritic and non-uniform growth is observed, whereas the presence of the surfactant leads to an ordered, step-like morphology with a flat, layer-by-layer platelet structure. jst.go.jp This demonstrates the role of CTAH in controlling and regularizing material deposition at the microscale.
Theoretical and Computational Investigations
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions of a surfactant system over time, MD can reveal detailed information about its structure, dynamics, and thermodynamics.
While direct MD simulation studies specifically on hexadecyltrimethylammonium hydroxide (B78521) for modeling solute transfer are not extensively documented in the provided literature, the principles are well-established through simulations of similar cationic surfactants like hexadecyltrimethylammonium bromide (CTAB). These simulations are crucial for understanding how surfactant aggregates, such as micelles, facilitate the transfer of solutes from one phase to another (e.g., from water to an organic phase).
MD simulations can model the spontaneous formation of micelles in aqueous solutions. These simulations show that the thermodynamic driving force for micellization is primarily entropy-driven. The process involves the hydrophobic alkyl chains of the surfactant molecules aggregating to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous phase. This creates a microenvironment within the micelle core that can solubilize nonpolar solutes, effectively transferring them from the aqueous phase into the hydrophobic interior of the micelle.
Key Findings from MD Simulations of Cationic Surfactants:
| Simulation Aspect | Observation | Implication for Solute Transfer |
| Micelle Formation | Spontaneous aggregation of surfactant monomers into spherical or rod-like micelles. | Creation of a hydrophobic core that can host nonpolar solutes. |
| Surfactant Dynamics | Continuous exchange of surfactant molecules between the micelle and the bulk solution. | Provides a dynamic mechanism for solute uptake and release. |
| Solute Partitioning | Preferential location of nonpolar solutes within the hydrophobic core of the micelle. | Demonstrates the role of micelles as nanocarriers for transferring solutes. |
These simulations help in understanding the fundamental mechanisms by which surfactants like CTAH can be used in applications such as drug delivery, cleaning, and phase transfer catalysis.
MD simulations are extensively used to investigate the adsorption and self-assembly of surfactants at various interfaces, such as air/water, oil/water, and solid/liquid interfaces. These simulations provide a molecular-level picture of how surfactants like hexadecyltrimethylammonium cations (CTA+) arrange themselves at an interface and interact with the substrate.
At the air/water interface, simulations show that CTA+ molecules form a monolayer with their hydrophobic tails oriented towards the air and their hydrophilic headgroups solvated by water. The presence of counterions, like hydroxide or bromide, is crucial in these simulations as they penetrate the interfacial layer and partially neutralize the charge of the cationic headgroups, influencing the packing and stability of the surfactant film. nih.gov
In oil/water systems, MD simulations reveal that surfactants significantly reduce the interfacial tension by adsorbing at the interface. nih.gov The orientation and packing of the surfactant molecules are influenced by the molecular structure of both the surfactant and the oil phase. These simulations can predict parameters like interfacial thickness and the order parameter of the hydrophobic chains, which are critical for understanding the stability of emulsions. nih.gov
Table of MD Simulation Findings on Interfacial Interactions:
| Interface | Key Findings | Reference |
| Air/Water | Formation of a surfactant monolayer with headgroups oriented towards the water. Counterion penetration into the Stern layer compensates for surface charge. | nih.gov |
| Oil/Water | Significant reduction in interfacial tension. Surfactant arrangement depends on the molecular structure. | nih.gov |
| Solid/Liquid (e.g., Silica) | Adsorption of surfactant aggregates on the substrate, with the morphology of the aggregates influenced by the surface properties (e.g., hydroxylation). | nih.gov |
The influence of hexadecyltrimethylammonium surfactants on the adhesion and desorption of particles on solid surfaces has been effectively studied using a combination of experimental analysis and theoretical calculations, which can be further elucidated by MD simulations. A notable study investigated the control of silica (B1680970) particle adhesion on an InGaAs surface in an ammonium (B1175870) hydroxide–hydrogen peroxide mixture by adding hexadecyltrimethylammonium bromide (CTAB). elsevierpure.com
The study found that the adhesion behavior is governed by the energy barrier between the particles and the surface, which is a sum of Lifshitz–van der Waals, acid–base, and electrostatic interaction energies. The addition of CTAB modifies this energy barrier. At a low concentration (10⁻⁴ M), CTAB was found to reduce the energy barrier, thereby promoting the adhesion of silica particles. elsevierpure.com However, at a higher concentration (10⁻² M), the energy barrier increased, leading to reduced adhesion. elsevierpure.com This behavior can be explained by the formation of different surfactant aggregate structures on the surface at different concentrations, a phenomenon that MD simulations are well-suited to explore.
Summary of CTAB Concentration Effects on Silica Particle Adhesion on InGaAs: elsevierpure.com
| CTAB Concentration | Effect on Energy Barrier | Observed Adhesion Behavior |
| 0 M (Control) | Baseline energy barrier | Reference level of adhesion |
| 10⁻⁴ M | Reduced | Adhesion of silica particles facilitated |
| 10⁻² M | Elevated | Adhesion of silica particles reduced |
These findings are critical for applications in semiconductor manufacturing, where controlling particle contamination on surfaces is essential.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties and reactivity.
DFT calculations, particularly when combined with continuum solvation models like the Solvation Model based on Density (SMD), are effective in predicting the solvation free energies of molecules. mdpi.com This information is crucial for determining the partition coefficient (logP), which describes how a solute distributes itself between two immiscible phases, such as an aqueous phase and a micellar pseudophase.
A computational methodology using DFT has been developed to determine the partition coefficient of various compounds in surfactant micelle solutions. mdpi.com In one study, the partition coefficients of 63 molecules in sodium dodecyl sulfate (B86663) (SDS) micelles were predicted by calculating their free energies in 15 different organic solvents to find a solvent that mimics the physicochemical characteristics of the micelle. mdpi.com This approach can be extended to hexadecyltrimethylammonium hydroxide systems. By correlating the calculated partition coefficients in different solvent/water systems with experimental values for CTAH micelles, a predictive model can be established. This method is significantly faster than classical molecular dynamics simulations. mdpi.com
Research has also utilized DFT to compute the partition coefficients of various solutes in different solvents, showing good correlation with experimental values. ub.edu Such studies have included hexadecyltrimethylammonium bromide (HTAB) micelles, demonstrating the applicability of DFT in predicting partitioning behavior in cationic surfactant systems. ub.edu
DFT is a valuable tool for analyzing the electronic structure and reactivity of molecules within complex or hybrid systems. nih.govcore.ac.uk By calculating properties derived from the electronic density, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors, DFT can provide insights into how a molecule like the hexadecyltrimethylammonium cation interacts with other species or surfaces. nih.govnih.gov
In the context of a hybrid system, such as CTA+ adsorbed onto a substrate or interacting with organic molecules, DFT can be used to:
Analyze Charge Distribution: Determine how the positive charge of the quaternary ammonium headgroup is distributed and how it influences the electronic properties of nearby molecules or surfaces.
Predict Reactive Sites: The Fukui function and electrostatic potential maps can identify the most likely sites for nucleophilic or electrophilic attack, explaining the reactivity of the surfactant and its interaction with other components in the system. nih.govnih.gov
Understand Intermolecular Interactions: DFT can model the non-covalent interactions (e.g., electrostatic, van der Waals) between the surfactant and other molecules, which is crucial for understanding self-assembly and the formation of hybrid materials. duke.edu
Key Electronic Properties and Reactivity Descriptors from DFT:
| DFT-Derived Property | Information Provided | Relevance to CTAH Systems |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov | Helps understand the reactivity of the CTA+ cation in various chemical environments. |
| Electrostatic Potential (ESP) | Shows the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov | Visualizes the positively charged headgroup and its potential for electrostatic interactions. |
| Fukui Functions | Identifies the most reactive sites within a molecule for different types of chemical reactions. nih.gov | Pinpoints which atoms in the CTA+ moiety are most likely to interact with other species. |
These computational approaches provide a detailed understanding of the chemical behavior of hexadecyltrimethylammonium hydroxide at the molecular level, complementing experimental studies and guiding the design of new materials and processes.
Quantitative Structure-Activity/Selectivity Relationships (QSAR/QSSR) in Catalysis
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) models are powerful tools in catalysis for establishing a mathematical correlation between the chemical structure of a catalyst and its resulting activity or selectivity. nih.gov For phase transfer catalysts like hexadecyltrimethylammonium hydroxide, these models can provide valuable insights into the catalyst's performance and guide the design of more efficient catalysts. nih.gov
A central challenge in chemistry is to relate a molecule's structure to its function. nih.gov QSAR and QSSR studies on quaternary ammonium salts in phase transfer catalysis have identified several key descriptors that influence their catalytic efficiency. These descriptors typically fall into categories such as steric, electronic, and lipophilicity parameters.
For a catalyst like hexadecyltrimethylammonium hydroxide, relevant descriptors would include:
Steric Parameters: The size and shape of the cation can influence its ability to interact with reactants at the interface of a two-phase system.
Electronic Parameters: The charge distribution on the quaternary ammonium headgroup affects its interaction with anions.
Lipophilicity/Hydrophilicity: The balance between the long hexadecyl chain and the charged headgroup determines the catalyst's partitioning between the aqueous and organic phases.
While specific QSAR/QSSR studies focused solely on hexadecyltrimethylammonium hydroxide are not extensively documented in publicly available literature, the principles from broader studies on quaternary ammonium phase transfer catalysts are applicable. nih.gov For instance, a study on the alkylation of a protected glycine (B1666218) imine using a library of quaternary ammonium ion catalysts found that descriptors such as ammonium ion accessibility, interfacial adsorption affinity, and partition coefficient correlated meaningfully with catalyst activity. nih.gov
The development of a predictive QSAR/QSSR model for a reaction catalyzed by hexadecyltrimethylammonium hydroxide would involve the following steps:
Data Set Collection: A series of structurally related catalysts would be synthesized and their catalytic activity and/or selectivity in a specific reaction would be measured.
Descriptor Calculation: A variety of molecular descriptors for each catalyst would be calculated using computational chemistry software.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model correlating the descriptors with the observed activity/selectivity.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
Such models can help in understanding the reaction mechanism by identifying the key structural features of the catalyst that govern its performance. nih.gov
Computational Analysis of Ion Transport and Interfacial Propensity in Aqueous Systems
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules and ions at the atomic level. rsc.org Several MD studies have focused on cetyltrimethylammonium bromide (CTAB), a compound closely related to hexadecyltrimethylammonium hydroxide, to understand its self-assembly and behavior at interfaces in aqueous solutions. These studies provide significant insights into the ion transport and interfacial propensity of the hexadecyltrimethylammonium cation.
Coarse-grained MD simulations have been employed to study the self-assembly of CTAB into micelles and its behavior at water/vacuum and water/organic solvent interfaces. rsc.org These simulations have shown that different force fields can predict varying self-assembly behaviors, with some models predicting spherical micelles and others predicting the formation of larger, tubular micelles. rsc.org
All-atom MD simulations have been used to develop accurate models for CTAB that can reproduce experimental data regarding its behavior in aqueous solution, including micellar structure and counterion dissociation. scielo.br These simulations are crucial for understanding the forces involved in the interactions of the surfactant with different interfaces. scielo.br The choice of parameters in the simulation, particularly for the counterion, has been shown to have a significant influence on the formation and properties of the simulated micelle. scielo.br
The table below summarizes key findings from molecular dynamics simulations of cetyltrimethylammonium (CTA) surfactants in aqueous systems.
| Simulation Type | System | Key Findings |
| Coarse-Grained MD | CTAB in water | Self-assembly into micelles observed. The final equilibrium state can vary with the model used, predicting either spherical or tubular micelles. rsc.org |
| All-Atom MD | CTAB micelles in aqueous solution | The selection of force field parameters is critical for accurately modeling micellar structure. Well-parameterized models can generate spherical micellar structures consistent with experimental data. scielo.br |
| Coarse-Grained MD | CTAB/SDS mixture at air-water interface | The ratio of CTAB to sodium dodecyl sulfate (SDS) directly influences the deposition behavior of the surfactants at the interface, which is relevant for applications like corrosion inhibition. chemrxiv.org |
| Molecular Dynamics | SDS-CTAB mixture at water/air interface | The synergistic effect of mixing anionic (SDS) and cationic (CTAB) surfactants on reducing surface tension can be explained by analyzing hydrogen bonds, tail order, and surfactant arrangement at the interface. tandfonline.com |
These computational studies highlight the complex interplay of forces that govern the behavior of hexadecyltrimethylammonium ions in aqueous environments. The propensity of the long alkyl chain to avoid water drives the formation of micelles and adsorption at interfaces, while the charged headgroup interacts with water molecules and counterions. Understanding these phenomena at a molecular level is crucial for various applications, from catalysis to material science.
Theoretical Studies on Degradation Mechanisms of Related Compounds
Theoretical studies, often in conjunction with experimental analysis, provide valuable insights into the degradation pathways of chemical compounds. While specific theoretical studies on the degradation of hexadecyltrimethylammonium hydroxide are limited, research on the degradation of the closely related cetyltrimethylammonium bromide (CTAB) offers significant understanding of the potential degradation mechanisms. The degradation primarily involves the cetyltrimethylammonium cation, which is common to both compounds.
Thermal degradation studies have shown that cetyltrimethylammonium surfactants can decompose at elevated temperatures. The decomposition products can include trimethylamine (B31210), 1-hexadecene, and N,N-dimethylhexadecylamine. researchgate.net The onset of decomposition for CTAB has been reported to occur at temperatures between 250 and 350°C, with complete decomposition occurring at higher temperatures. researchgate.net
Biodegradation is another critical pathway for the removal of quaternary ammonium compounds from the environment. Recent "tri-omics" studies, integrating metagenomics, metatranscriptomics, and metabolomics, have been employed to elucidate the biotransformation pathways of CTAB under aerobic conditions. nih.gov These studies have identified several key intermediate metabolites, indicating multiple parallel degradation pathways initiated by enzymatic action.
The following table summarizes the identified degradation pathways and key intermediates for the cetyltrimethylammonium cation.
| Degradation Type | Initial Step(s) | Key Intermediates |
| Thermal Degradation | Thermal decomposition | Trimethylamine, 1-Hexadecene, N,N-Dimethylhexadecylamine researchgate.net |
| Biodegradation | Mono-/di-oxygenations at α, β, and ω-carbons | Palmitic acid, Trimethylamine N-oxide (TMAO), Myristic acid, Betaine (B1666868) nih.gov |
The tri-omics approach has revealed that the biodegradation of CTAB can be initiated by mono- or di-oxygenation at the α, β, or ω carbons of the hexadecyl chain. nih.gov The identification of intermediates like palmitic acid and myristic acid suggests that the long alkyl chain is broken down through oxidative processes. The presence of trimethylamine N-oxide and betaine indicates the transformation of the quaternary ammonium headgroup. nih.gov These theoretical and advanced analytical studies are crucial for understanding the environmental fate of hexadecyltrimethylammonium compounds and for developing strategies for their remediation.
Future Directions and Emerging Research Avenues
Exploration of Novel Material Syntheses Utilizing Hexadecyltrimethylammonium Hydroxide (B78521)
A significant future direction for Hexadecyltrimethylammonium hydroxide lies in its continued use as a structure-directing agent (SDA) in the synthesis of novel porous materials. sigmaaldrich.comrsc.orgmdpi.com Its role as a template is crucial in the formation of mesoporous materials, such as the M41S family of silicate (B1173343)/aluminosilicate (B74896) molecular sieves, including the well-known MCM-41. sigmaaldrich.commdpi.com The self-assembly of Hexadecyltrimethylammonium hydroxide molecules into micelles provides a scaffold around which inorganic precursors can hydrolyze and condense, leading to materials with highly ordered and uniform pore structures after removal of the organic template. mdpi.comresearchgate.net
Future research is expected to focus on synthesizing hierarchical zeolites, which possess both micropores and mesopores. researchgate.net These materials are of great interest for petrochemical applications due to their improved mass transport properties. researchgate.net The use of Hexadecyltrimethylammonium hydroxide, potentially in combination with other SDAs, could enable the precise control of pore architecture to create tailored catalysts. mdpi.com Additionally, its application as a template for synthesizing various nanoparticles with controlled morphologies, such as manganese dioxide nanoflowers, is an area of active investigation. sigmaaldrich.com
| Material Type | Specific Example | Role of Hexadecyltrimethylammonium Hydroxide | Potential Application |
|---|---|---|---|
| Mesoporous Silica (B1680970) | MCM-41 | Forms micellar rods that act as a template for the silica structure. mdpi.com | Catalysis, drug delivery, adsorption |
| Mesoporous Aluminosilicates | MCM-48 | Directs the formation of a cubic pore structure. sigmaaldrich.com | Catalysis, separation |
| Hierarchical Zeolites | Mesoporous ZSM-5 | Acts as a bifunctional surfactant to create a mesoscale structure. researchgate.net | Petrochemical cracking and isomerization |
| Metal Oxide Nanostructures | MnO₂ Nanoflowers | Guides the self-assembly of manganese dioxide nanosheets. sigmaaldrich.com | Catalysis, energy storage |
Expansion of Catalytic Applications in Green Chemistry and Sustainable Processes
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, provide a fertile ground for the expanded application of Hexadecyltrimethylammonium hydroxide. fzgxjckxxb.comtranspublika.com One of the most promising areas is its use in phase-transfer catalysis (PTC). fzgxjckxxb.comjetir.orgiajpr.com As a quaternary ammonium (B1175870) salt, it can function as a phase-transfer catalyst, facilitating the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). fzgxjckxxb.comdistantreader.org This capability can reduce or eliminate the need for organic solvents, which are often toxic and volatile. jetir.org
Future research will likely focus on developing novel PTC systems where Hexadecyltrimethylammonium hydroxide is the catalyst of choice for a variety of organic transformations. researchgate.netresearchgate.net Its application in oxidation reactions using environmentally benign oxidants like hydrogen peroxide is a key area of interest. jetir.org Furthermore, the development of sustainable catalysts is a cornerstone of green chemistry, and Hexadecyltrimethylammonium hydroxide can play a role in the synthesis of these catalysts or act as a catalyst itself in eco-friendly industrial processes. transpublika.comalliedacademies.orgajgreenchem.com
| Application Area | Mechanism/Role | Green Chemistry Principle Addressed |
|---|---|---|
| Phase-Transfer Catalysis (PTC) | Transfers anionic reactants from an aqueous to an organic phase. fzgxjckxxb.comiajpr.com | Safer solvents and auxiliaries |
| Solvent-Free Reactions | Can facilitate reactions under solid-liquid PTC conditions. iajpr.com | Pollution prevention |
| Oxidation with Green Oxidants | Enables the use of hydrogen peroxide or bleach in organic synthesis. jetir.org | Use of safer chemicals |
| Synthesis of Fine Chemicals and Pharmaceuticals | Improves reaction rates and yields in multiphase systems. iajpr.com | Atom economy, catalysis |
Development of Advanced Environmental Remediation Systems
The surfactant properties of Hexadecyltrimethylammonium hydroxide make it a candidate for advanced environmental remediation technologies, particularly for soil and groundwater contamination. Research has shown that modifying clays (B1170129) with the cationic surfactant hexadecyltrimethylammonium (HDTMA) can significantly enhance their ability to sorb organic contaminants from water. This process changes the clay surface from hydrophilic to organophilic, creating an effective sorbent for non-polar organic pollutants.
Future developments in this area could involve the in-situ formation of sorbent zones in the subsurface by injecting Hexadecyltrimethylammonium hydroxide solutions to intercept and immobilize contaminant plumes. This "trap and treat" technology is a promising avenue for managing groundwater pollution. Additionally, surfactant-enhanced soil remediation, where surfactants are used to wash contaminants from soil particles, is another area where Hexadecyltrimethylammonium hydroxide could be applied. mdpi.comresearchgate.netresearchgate.net Its ability to increase the solubility and mobility of hydrophobic contaminants can improve the efficiency of soil washing and flushing techniques. mdpi.com
| Remediation Technology | Role of Hexadecyltrimethylammonium Hydroxide | Target Contaminants |
|---|---|---|
| In-Situ Sorbent Zones | Modifies soil clays to increase sorption of organic pollutants. | Benzene, Toluene, Xylene (BTEX), Chlorinated Solvents |
| Surfactant-Enhanced Soil Washing | Increases the solubility of hydrophobic contaminants for removal. mdpi.com | Polycyclic Aromatic Hydrocarbons (PAHs), Petroleum Hydrocarbons |
| Soil Flushing | Mobilizes contaminants in the subsurface for extraction. researchgate.net | Pesticides, PCBs |
Interdisciplinary Research at the Interface of Materials Science, Nanotechnology, and Life Sciences
The self-assembling nature of Hexadecyltrimethylammonium hydroxide into micelles and its interactions with biological molecules like phospholipids (B1166683) place it at the nexus of materials science, nanotechnology, and life sciences. researchgate.net Understanding the aggregation behavior of this surfactant is fundamental to its application in these interdisciplinary fields. researchgate.netnih.gov
A significant area of future research is the development of novel drug delivery systems. dntb.gov.ua The micelles formed by Hexadecyltrimethylammonium hydroxide can encapsulate hydrophobic drugs, potentially improving their solubility and bioavailability. The interaction of these micelles with cell membranes, which are primarily composed of phospholipids, is a critical aspect that requires further investigation to design effective and safe delivery vehicles. researchgate.net Furthermore, the use of this compound in the synthesis of biocompatible nanocomposites for biomedical applications, such as tissue engineering and biosensors, is an emerging research avenue. acs.org
Predictive Modeling and Machine Learning Approaches for Rational Design and Optimization of Hexadecyltrimethylammonium Hydroxide-Based Systems
The complexity of systems involving surfactants like Hexadecyltrimethylammonium hydroxide presents an opportunity for the application of predictive modeling and machine learning (ML). nih.govbohrium.comacs.org These computational tools can accelerate the design and optimization of new materials and processes by predicting the behavior of the surfactant under various conditions. researchgate.net For instance, ML models can be trained to predict the phase behavior of surfactants, which is crucial for formulating products and avoiding processing issues. nih.govbohrium.comacs.org
Future research will likely focus on developing robust ML models that can predict properties such as the critical micelle concentration (CMC) of Hexadecyltrimethylammonium hydroxide in different solvent systems and temperatures. researchgate.net Computational studies, such as molecular dynamics simulations, can provide valuable data for training these models and offering insights into the aggregation process at a molecular level. nih.govuic.edu By leveraging these predictive tools, researchers can more efficiently screen candidate formulations and reaction conditions, reducing the time and cost associated with experimental trial-and-error. nih.govacs.org
| Predicted Property | Modeling/ML Technique | Significance |
|---|---|---|
| Surfactant Phase Behavior | Machine Learning Classifiers (e.g., Neural Networks, SVM). bohrium.comacs.org | Optimizing formulations and manufacturing processes. nih.gov |
| Critical Micelle Concentration (CMC) | Artificial Neural Networks (ANN). researchgate.net | Predicting the onset of micellization for various applications. |
| Aggregation Dynamics | Molecular Dynamics Simulations. uic.edu | Understanding the fundamental mechanisms of self-assembly. |
| Structure-Property Relationships | Quantitative Structure-Property Relationship (QSPR) models | Rational design of new surfactants with desired properties. |
Q & A
Q. How can the concentration of hexadecyltrimethylammonium hydroxide (CTAOH) in solution be accurately determined?
- Methodological Answer : Use acid-base titration with a standardized solution (e.g., 0.1 M HCl) to quantify the hydroxide ion concentration. Alternatively, nuclear magnetic resonance (NMR) spectroscopy with an internal standard (e.g., DMSO) can verify purity and concentration. Ensure pH adjustments are made to avoid interference from other basic species in the solution .
Q. What safety protocols are essential when handling CTAOH in laboratory settings?
Q. How should CTAOH solutions be stored to maintain stability?
- Methodological Answer : Store in amber glass bottles at 2–8°C to prevent thermal degradation. Avoid exposure to moisture or CO₂, which can lead to carbonate formation. Monitor for color changes (e.g., yellowing) or precipitates as indicators of decomposition .
Advanced Research Questions
Q. How does the counterion (e.g., Br⁻ vs. OH⁻) influence CTAOH’s efficacy as a structure-directing agent in mesoporous material synthesis?
- Methodological Answer : Compare CTAOH with hexadecyltrimethylammonium bromide (CTAB) in silica templating. CTAOH’s hydroxide ion enhances electrostatic interactions with silicate species, leading to smaller pore sizes (e.g., 2–4 nm) versus CTAB’s bromide (4–6 nm). Characterize pore structure via nitrogen adsorption-desorption isotherms and small-angle XRD .
Q. What experimental parameters optimize CTAOH concentration for nanoparticle synthesis?
- Methodological Answer : Perform a design of experiments (DoE) varying CTAOH concentration (e.g., 0.08–0.12 M) and monitor nanoparticle size via dynamic light scattering (DLS) or TEM. Higher concentrations typically reduce agglomeration but may increase micellar interference. Include control experiments without surfactant .
Q. How can thermal stability of CTAOH be characterized for high-temperature applications?
- Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen atmosphere to assess decomposition onset (typically >150°C). Complement with differential scanning calorimetry (DSC) to identify endothermic peaks associated with phase transitions or degradation .
Data Contradiction and Analysis
Q. How to resolve discrepancies in reported catalytic performance of CTAOH-templated materials?
Q. Why do studies report conflicting optimal pH ranges for CTAOH stability?
- Methodological Answer : Conduct stability tests under controlled conditions (e.g., buffered vs. unbuffered systems). CTAOH is prone to CO₂ absorption in alkaline solutions, forming carbonates. Use inert atmospheres (N₂ glovebox) or sealed reactors to mitigate this issue .
Experimental Design
Q. How to design a study evaluating CTAOH’s role in enhancing hydrocracking catalysts?
- Methodological Answer : Synthesize mesoporous zeolites using CTAOH as a co-template with aluminum isopropoxide. Test catalytic activity via hydrocracking of polypropylene at 350–450°C, analyzing product distribution (e.g., gasoline vs. diesel fractions) via GC-MS. Correlate acidity (NH₃-TPD) and pore structure with catalytic efficiency .
Q. What methods validate the removal of CTAOH templates from synthesized materials?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
